![molecular formula C18H15ClN6O2 B2921378 3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one CAS No. 903202-10-8](/img/structure/B2921378.png)

3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

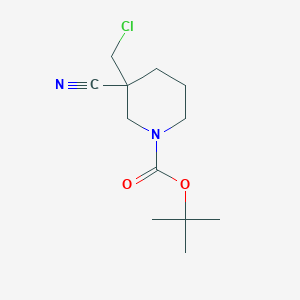

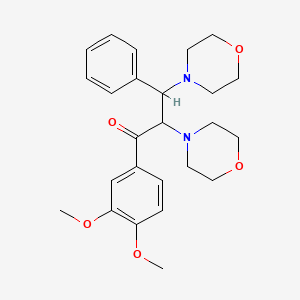

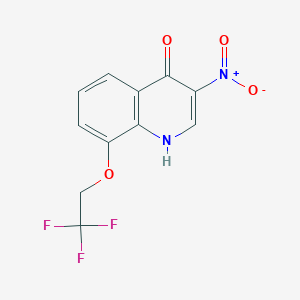

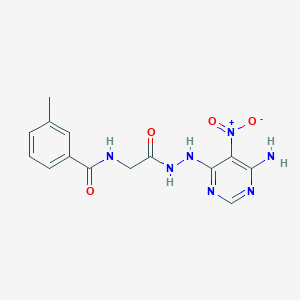

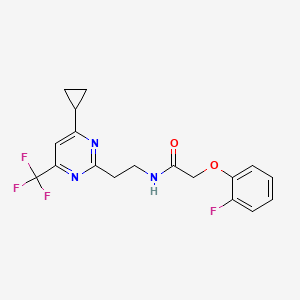

The compound contains several functional groups including an amino group (-NH2), a triazine ring, a benzoxazole ring, and a methyl group (-CH3). These functional groups could potentially contribute to the compound’s reactivity and properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, triazine derivatives can be synthesized from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen, and sulfur-centered nucleophiles .Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the triazine and benzoxazole rings. The electron-donating amino and methyl groups could potentially increase the electron density on the triazine ring, affecting its reactivity .Chemical Reactions Analysis

Triazine derivatives are known to exhibit various biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties . The specific reactions this compound undergoes would depend on the conditions and reagents present.Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure and functional groups. For example, the presence of the amino group could make the compound basic, and the aromatic rings could contribute to its stability .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Research has been conducted on the synthesis of novel triazole derivatives, including compounds related to the one , to explore their antimicrobial activities. These compounds have been synthesized through reactions involving various primary amines, leading to the development of substances with potential antimicrobial properties against different microorganisms. This highlights the compound's relevance in the development of new antimicrobial agents (Bektaş et al., 2007).

Ring Transformation Studies

Studies on ring transformation have led to the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines and spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]triazines] from 3-substituted 4-amino-8-ethoxycarbonyl[5,1-c][1,2,4]triazines. This research opens up avenues for generating new compounds with potential pharmaceutical applications (Kurasawa et al., 1988).

Functional Planar Radicals

Functional planar Blatter radicals containing triazine units have been synthesized and characterized for their potential in various applications, including electronics and material science. The synthesis involves Pschorr-type cyclization, offering a pathway to design novel materials with unique properties (Bartos et al., 2019).

Molecular Structure Studies

The molecular structure of triazine derivatives, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, has been elucidated, providing insights into the structural aspects of these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of these molecules in various fields (Hwang et al., 2006).

Oxidation Products and Reactions

Research on the oxidation products and reactions of dihydro-1,2,4-triazin-6(1H)-ones offers valuable information on the chemical reactivity and potential transformations of triazine derivatives. This knowledge is essential for developing new synthetic routes and applications for these compounds (Collins et al., 1999).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, such as the 5-ht1a receptor , which plays a crucial role in the central nervous system.

Mode of Action

It can be inferred from similar compounds that they may interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, including those involved in neuroprotection and anti-inflammatory responses .

Result of Action

Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties .

Propriétés

IUPAC Name |

3-[[4-amino-6-(N-methylanilino)-1,3,5-triazin-2-yl]methyl]-5-chloro-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN6O2/c1-24(12-5-3-2-4-6-12)17-22-15(21-16(20)23-17)10-25-13-9-11(19)7-8-14(13)27-18(25)26/h2-9H,10H2,1H3,(H2,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVVBEJUMQRGCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N)CN3C4=C(C=CC(=C4)Cl)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridazine](/img/structure/B2921299.png)

![methyl 2-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2921300.png)

![benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate](/img/structure/B2921304.png)

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![rac-benzyl 4-[(3aR,6aS)-2-oxo-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-3-yl]piperidine-1-carboxylate hydrochloride, cis](/img/structure/B2921306.png)

![2-(4-benzoylbenzamido)-5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methylthiophene-3-carboxamide](/img/structure/B2921307.png)

![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2921308.png)

![N-[2-(1-Methylcyclopropyl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2921318.png)